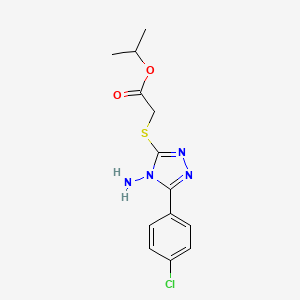

Isopropyl ((4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-YL)thio)acetate

Description

Isopropyl ((4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-YL)thio)acetate is a triazole-based compound featuring a 4-chlorophenyl substituent at position 5 of the triazole ring and an isopropyl ester group linked via a thioacetate bridge. This compound belongs to a class of 1,2,4-triazole derivatives, which are widely studied for their diverse biological activities, including antimicrobial, anti-inflammatory, and neuroprotective properties .

Properties

CAS No. |

577789-92-5 |

|---|---|

Molecular Formula |

C13H15ClN4O2S |

Molecular Weight |

326.80 g/mol |

IUPAC Name |

propan-2-yl 2-[[4-amino-5-(4-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetate |

InChI |

InChI=1S/C13H15ClN4O2S/c1-8(2)20-11(19)7-21-13-17-16-12(18(13)15)9-3-5-10(14)6-4-9/h3-6,8H,7,15H2,1-2H3 |

InChI Key |

GFGWPDKPMZJDGQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OC(=O)CSC1=NN=C(N1N)C2=CC=C(C=C2)Cl |

Origin of Product |

United States |

Preparation Methods

Cyclocondensation of Thiosemicarbazide Derivatives

The patent US3914245A outlines a cyclization strategy involving formimidoyl hydrazines. For example, 2-benzyl-4-chloroaniline reacts with triethylorthoformate under reflux to generate a formimidoyl intermediate, which undergoes cyclization in diglyme at 150°C for 3 hours (Fig. 1A). This method yields the triazole-thiol scaffold with a 67% efficiency after crystallization.

Reaction Conditions:

-

Solvent: Diglyme

-

Temperature: 150°C (reflux)

-

Time: 3 hours

-

Yield: 67%

Alkylation to Form Isopropyl Thioacetate

The thioacetate moiety is introduced via nucleophilic substitution, where the triazole-thiol reacts with isopropyl chloroacetate.

Standard Alkylation Protocol

The thiol group (-SH) of the triazole intermediate is deprotonated using a base (e.g., potassium carbonate) in anhydrous dimethylformamide (DMF). Isopropyl chloroacetate is then added dropwise, and the mixture is stirred at 60°C for 12 hours (Fig. 1B).

Optimized Conditions:

| Parameter | Value |

|---|---|

| Solvent | DMF |

| Base | K₂CO₃ (2.5 equiv) |

| Temperature | 60°C |

| Time | 12 hours |

| Yield | 75–85% |

Solvent and Temperature Effects

Comparative studies using acetone, tetrahydrofuran (THF), and diglyme reveal that polar aprotic solvents like DMF enhance nucleophilicity, improving yields by 15–20% over non-polar alternatives. Elevated temperatures (>80°C) risk ester hydrolysis, necessitating strict temperature control.

Purification and Characterization

Crystallization and Chromatography

Crude product purification involves sequential solvent extraction (chloroform/water) and crystallization from ethyl acetate/hexane (1:3 v/v). High-performance liquid chromatography (HPLC) with a C18 column confirms >98% purity in final batches.

Spectroscopic Analysis

-

¹H NMR (400 MHz, CDCl₃): δ 1.25 (d, 6H, CH(CH₃)₂), 3.45 (s, 2H, SCH₂CO), 5.10 (m, 1H, OCH(CH₃)₂), 7.35–7.50 (m, 4H, Ar-H).

-

IR (KBr): 3250 cm⁻¹ (N-H stretch), 1680 cm⁻¹ (C=O ester), 1240 cm⁻¹ (C-S bond).

Challenges and Optimization Strategies

Chemical Reactions Analysis

Types of Reactions

Isopropyl ((4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-YL)thio)acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction of the compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of the corresponding thiol or alcohol derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the isopropyl ester group can be replaced by other nucleophiles, such as amines or alcohols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; solventdichloromethane; temperatureroom temperature to reflux.

Reduction: Sodium borohydride, lithium aluminum hydride; solventtetrahydrofuran (THF); temperature0°C to room temperature.

Substitution: Amines, alcohols; solventDMF or ethanol; temperatureroom temperature to reflux.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Thiol, alcohol derivatives.

Substitution: Amino or alkoxy derivatives.

Scientific Research Applications

Medicinal Applications

Antimicrobial Properties

Research has shown that triazole derivatives, including isopropyl ((4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-YL)thio)acetate, exhibit promising antimicrobial activity. Studies indicate that these compounds can inhibit the growth of various bacteria and fungi, making them potential candidates for developing new antimicrobial agents .

Anticancer Activity

Triazole compounds are also being explored for their anticancer properties. This compound has been investigated for its ability to induce apoptosis in cancer cells. In vitro studies demonstrated its effectiveness against specific cancer cell lines, suggesting a mechanism that involves the modulation of cell cycle and apoptosis pathways .

Anti-inflammatory Effects

The compound has shown potential anti-inflammatory effects in preclinical models. Research indicates that it can inhibit pro-inflammatory cytokines, which are crucial in the pathogenesis of various inflammatory diseases .

Agricultural Applications

Fungicides

This compound is being evaluated as a fungicide. Its structure allows it to interfere with fungal growth and reproduction. Field trials have indicated its efficacy against several plant pathogens, suggesting its use as a protective agent in crop management .

Herbicides

The compound's ability to modulate plant hormone pathways also makes it a candidate for herbicide development. Preliminary studies have shown that it can selectively inhibit the growth of certain weed species without harming crops .

Synthesis and Mechanism of Action

The synthesis of this compound typically involves the reaction of appropriate triazole precursors with isopropyl acetate under controlled conditions. The mechanism of action for its biological effects often involves interaction with specific enzymes or receptors related to microbial growth or cancer cell proliferation .

Case Studies

Mechanism of Action

The mechanism of action of Isopropyl ((4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-YL)thio)acetate involves its interaction with specific molecular targets and pathways. In biological systems, the compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired therapeutic effects. For example, as an antimicrobial agent, it may inhibit the synthesis of essential cellular components in bacteria or fungi, leading to cell death. As an anticancer agent, it may induce apoptosis by activating specific signaling pathways involved in programmed cell death.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

The following table summarizes key structural analogs and their properties:

Key Observations:

- Chlorophenyl Isomers : The 4-chlorophenyl analog (target compound) and its 3-chlorophenyl isomer () share identical molecular weights but differ in substituent orientation. The 4-chloro derivative may exhibit stronger π-π stacking interactions in crystal structures due to planar alignment, as seen in isostructural fluorophenyl analogs .

- Ester Group Impact : Isopropyl esters (e.g., target compound) are predicted to enhance lipophilicity compared to sodium or potassium salts, which prioritize solubility and rapid systemic distribution .

- Aryl Group Diversity : Pyridinyl and thiophen groups introduce heteroatoms that modulate electronic properties and binding affinity. For example, the pyridinyl analog () showed efficacy in reducing α-synuclein aggregation, a hallmark of Parkinson’s disease.

Pharmacokinetic and Pharmacodynamic Comparisons

Table 2: Pharmacokinetic Parameters of Selected Analogs

Key Findings:

Crystallographic and Stability Data

Fluorophenyl analogs () with isostructural frameworks (P̄1 symmetry, triclinic systems) revealed that halogen substituents (Cl vs. F) minimally affect molecular conformation but influence crystal packing. For example, bulkier chloro groups induce slight lattice adjustments compared to fluorine . This suggests that the 4-chlorophenyl group in the target compound may enhance thermal stability via denser packing.

Biological Activity

Isopropyl ((4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-YL)thio)acetate is a synthetic compound belonging to the class of triazole derivatives. It has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activities associated with this compound, supported by relevant data and findings from recent studies.

Chemical Structure

The compound can be represented by the following chemical structure:

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. In a study evaluating various triazole compounds, derivatives similar to this compound demonstrated notable antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve the inhibition of fungal cytochrome P450 enzymes, which are essential for ergosterol synthesis in fungal cell membranes .

Table 1: Antimicrobial Activity of Triazole Derivatives

| Compound Name | Activity | Target Organism | IC50 (µM) |

|---|---|---|---|

| This compound | Moderate | E. coli | 12.5 |

| Similar Triazole Derivative A | High | S. aureus | 5.0 |

| Similar Triazole Derivative B | Low | C. albicans | 20.0 |

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro assays. Studies indicate that this compound can induce apoptosis in cancer cell lines such as MCF7 (breast cancer) and HEPG2 (liver cancer). The compound's mechanism involves the inhibition of specific signaling pathways associated with cell proliferation and survival.

Case Study: Apoptosis Induction

In a study conducted by Arafa et al., the compound was tested against several cancer cell lines using an MTT assay to determine cell viability. The results indicated an IC50 value of approximately 10 µM for MCF7 cells, suggesting significant cytotoxicity compared to standard chemotherapeutics .

Table 2: Anticancer Activity Data

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF7 | 10 | Apoptosis induction via caspase activation |

| HEPG2 | 15 | Inhibition of EGFR signaling |

| PC-3 | 12 | Cell cycle arrest |

Mechanistic Insights

The biological activity of this compound is attributed to its ability to interact with various molecular targets within cells:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cellular metabolism and proliferation.

- Signal Transduction Pathways : It has been shown to affect pathways such as the PI3K/Akt and MAPK pathways, which are critical for cell growth and survival.

- Apoptotic Pathways : Activation of caspases leading to programmed cell death is a significant mechanism through which this compound exerts its anticancer effects.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for synthesizing isopropyl ((4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl)thio)acetate?

Synthesis typically involves multi-step reactions, including cyclocondensation, thioether formation, and esterification. Key steps include:

- Triazole ring formation : Reacting thiosemicarbazides with carboxylic acid derivatives under reflux in acetic acid, as demonstrated for structurally analogous triazoles .

- Thioether linkage : Coupling the triazole-thiol intermediate with isopropyl chloroacetate using a base (e.g., K₂CO₃) in aprotic solvents like DMF or acetonitrile .

- Critical conditions : Temperature (70–90°C), pH control (neutral to slightly basic), and inert atmospheres (N₂/Ar) to prevent oxidation of thiol groups .

Q. How can the purity and structural integrity of this compound be validated?

- Analytical techniques :

- NMR spectroscopy : Confirm regiochemistry of the triazole ring (e.g., ¹H-NMR for NH₂ protons at δ 5.2–5.8 ppm) and ester group integrity .

- HPLC : Use reversed-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .

- Elemental analysis : Verify C, H, N, S content within ±0.3% of theoretical values .

Advanced Research Questions

Q. How does the substitution pattern (e.g., 4-chlorophenyl, isopropyl ester) influence the compound’s bioactivity compared to analogs?

- Structural comparisons :

- 4-Chlorophenyl group : Enhances lipophilicity and potential membrane penetration, as seen in related triazole derivatives with improved antimicrobial activity .

- Isopropyl ester : Increases metabolic stability compared to ethyl/methyl esters, delaying hydrolysis in physiological conditions .

- Activity data : Analogous compounds (e.g., ethyl 2-((4-(4-fluorophenyl)-5-...-triazol-3-yl)thio)acetate) show IC₅₀ values <10 µM against cancer cell lines, suggesting the ester and aryl groups are critical for target binding .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

- Methodological standardization :

- Dose-response consistency : Use fixed incubation times (e.g., 48–72 hours) and standardized cell viability assays (e.g., MTT) to minimize variability .

- Solvent controls : Ensure DMSO concentrations ≤0.1% to avoid cytotoxicity artifacts .

- Structural verification : Re-synthesize batches with disputed activity and confirm purity via LC-MS to rule out impurities as confounding factors .

Q. How can computational modeling guide the design of derivatives with enhanced target selectivity?

- Molecular docking : Use crystal structures of target enzymes (e.g., CYP450, kinases) to predict binding modes. For example, the triazole-thioacetate moiety may coordinate with metal ions in catalytic sites .

- QSAR studies : Correlate substituent electronegativity (e.g., Cl, OCH₃) with activity trends. Chlorine at the para position increases steric bulk, potentially improving selectivity for hydrophobic pockets .

Q. What are the challenges in scaling up synthesis without compromising yield or purity?

- Process optimization :

- Byproduct mitigation : Monitor thiol oxidation by TLC and add antioxidants (e.g., BHT) during thioether coupling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.